molecular formula C4H9Si B075430 Butylsilane CAS No. 1600-29-9

Butylsilane

Cat. No. B075430
CAS RN: 1600-29-9
M. Wt: 85.2 g/mol
InChI Key: ZTAYJSRSQODHEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to butylsilane often involves nitro-functionalized analogues of 1,3-butadiene, highlighting the importance of reactive fragments for creating new pathways and targets in organic synthesis. These compounds showcase a diverse profile of properties and potential as valuable reagents in organic synthesis for obtaining heterocycles applicable in medicine (Sadowski & Kula, 2024).

Molecular Structure Analysis

While specific details on the molecular structure analysis of butylsilane were not directly found, research on polydimethylsiloxane provides insight into the structure of silicon-based organic polymers. These studies describe the synthesis, characterization, and formation of biodegradable films/membranes, offering a foundation for understanding the molecular structure and modifications of silicon-containing compounds (Zaman et al., 2019).

Chemical Reactions and Properties

Butylsilane and related compounds engage in various chemical reactions, indicating their utility in synthesizing multiply arylated heteroarenes, including bioactive derivatives, through palladium-catalyzed direct C–H arylation. This process demonstrates the practicality and versatility of arylation protocols in creating compounds with significant biological activity (Rossi et al., 2014).

Physical Properties Analysis

Investigations into butyl acrylate production, a compound related to butylsilane, offer insights into the physical properties relevant to industrial applications, particularly in the surface coating field. This research underscores the potential of process integration strategies, like reactive distillation technology, for the efficient production of compounds with desirable physical properties (Constantino et al., 2019).

Chemical Properties Analysis

A comprehensive understanding of the chemical properties of butylsilane and its analogues can be gleaned from studies on aryloxy complexes of tungsten. These complexes facilitate the metathesis of functionalized olefins, demonstrating the chemical versatility and reactivity of compounds containing silicon or silane groups (Lefebvre et al., 1995).

Scientific Research Applications

  • Tri-t-Butylsilane Synthesis and Reactions :

    • Study : Tri-t-butylsilane was synthesized and reacted with various compounds, including halogens and nucleophiles. However, attempts to prepare long-living tri-butylsilyl-radicals or directly observe tri-t-butylsilicenium ions were unsuccessful (Weidenbruch et al., 1977).
  • Vibrational Spectra of Butylsilane :

    • Study : Analyzed the infrared and Raman spectra of butylsilane, focusing on the conformation of the (C)CH2-CH2(SiH3) group. It revealed staggered conformers exist in the liquid state of butylsilane (Murata et al., 1979).
  • Polymerization of n-Butylsilane :

    • Study : Explored the polymerization of n-butylsilane using dimethylzirconocene catalysts, producing low molecular weight Si-Si oligomers, demonstrating a step-growth mechanism (Campbell et al., 1989).
  • Synthesis of Functionalized Acylsilanes :

    • Study : Described the preparation of acetyldi-t-butylsilane and acetyldi-t-butylfluorosilane, functionalized acylsilanes containing groups on silicon (Dexheimer & Spialter, 1976).
  • Vapor Pressure of Di-tert-Butylsilane :

    • Study : Measured the vapor pressure of di-tert-butylsilane, important for metalorganic vapor phase epitaxy applications (Růžička et al., 2005).
  • Dehydrogenative Coupling of Alcohols with Hydrosilanes :

    • Study : Reported the use of sodium tri(sec-butyl)borohydride to promote the dehydrogenative coupling of hydrosilanes with alcohols, highlighting potential applications in organic synthesis (Skrodzki et al., 2018).
  • Polydimethylsiloxane Permeation Properties :

    • Study : Investigated polydimethylsiloxane (PDMS) membranes for organic vapor/gas separation, showing dependence on feed composition and temperature (Pinnau & He, 2004).
  • Stability and Degradation of Polysilanes :

    • Study : Theoretical investigation of the stability of polysilanes like poly(di-n-butylsilane) under light exposure, relevant to their use in light emitting diodes (Sharma et al., 2005).

Safety And Hazards

Butylsilane is classified as a flammable liquid (Category 2), and it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3) . It has a flash point of -6 °C (closed cup) .

Future Directions

While specific future directions for Butylsilane are not detailed in the sources retrieved, it’s worth noting that silanes, in general, are being explored for various applications in fields like materials science and nanotechnology .

properties

InChI

InChI=1S/C4H9Si/c1-2-3-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAYJSRSQODHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30422857
Record name Butylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butylsilicon

CAS RN

1600-29-9
Record name Butylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30422857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,260
Citations
BA Sawrey, HE O'Neal, MA Ring - Organometallics, 1987 - ACS Publications
The thermal decomposition kinetics of n-butylsilane have been studied at 4800 torr between 1085 and 1250 K. Overall rate constants below 1150 K compare closely to those of other …
Number of citations: 19 pubs.acs.org
HH Anderson - Journal of the American Chemical Society, 1960 - ACS Publications
… In the first four pairs of isomers the higher boiling point clearly belongsto the isomer with the longer straight chain, namely, the substituted w-butylsilane. This conclusion is in general …
Number of citations: 17 pubs.acs.org
MP Doyle, CT West - Journal of the American Chemical Society, 1975 - ACS Publications
… -íert-butylsilane, and tri-ZerZ-butylsilane, and by selective chlorination of di-ZerZ-butylsilane with … of the ZerZ-butyl groups in tri-zerz-butylsilane is implied from CH stretching frequencies. …
Number of citations: 53 pubs.acs.org
JE Durham, JY Corey, WJ Welsh - Macromolecules, 1991 - ACS Publications
In order toexplain the formation of a nonstatistical distribution of stereoisomers in the transition-metal-catalyzed dehydrogenative coupling of n-butylsilane, conformational analyses of …
Number of citations: 7 pubs.acs.org
S Siraj, CR McRae, DKY Wong - Sensors and Actuators B: Chemical, 2021 - Elsevier
In this work, we have developed an antifouling carbon surface by hydrogenating it using n-butylsilane reduction. After incubating physically small electrodes with such an antifouling …
Number of citations: 11 www.sciencedirect.com
EM Dexheimer, L Spialter, LD Smithson - Journal of Organometallic …, 1975 - Elsevier
… an unsuccessful attempt to synthesize-tri-t-butylsilane [l]. Since then there have been many … a preparative challenge_ Our recent fortuitous isolation of tributylsilane (I) [4] provided the …
Number of citations: 56 www.sciencedirect.com
H Murata, H Matsuura, K Ohno, T Sato - Journal of Molecular Structure, 1979 - Elsevier
… The infrared and Raman spectra of propylsilane, butylsilane and … butylsilane takes the trans—trans form. All the staggered conformers except the gauche—gauche' form of butylsilane …
Number of citations: 34 www.sciencedirect.com
RD Nimmagadda, C McRae - Tetrahedron letters, 2006 - Elsevier
… The reduction utilises either diethylsilane or n-butylsilane as the reducing agent in the … functions to methyl groups using n-butylsilane or diethylsilane and tris(pentafluorophenyl)borane. …
Number of citations: 24 www.sciencedirect.com
EM Dexheimer, L Spialter - Journal of Organometallic Chemistry, 1976 - Elsevier
The preparation of acetyldi-t-butylsilane and acetyldi-t-butylfluorosilane, the first stable acylsilanes containing functional groups on silicon, is described. The new preparative procedure …
Number of citations: 43 www.sciencedirect.com
H Gilman, RN Clark - Journal of the American Chemical Society, 1947 - ACS Publications
By Henry Gilman and Russell N. Clark In connection with the preparation of some cyclic organosilicon compounds an examination was made of the reaction between sodioacetoacetic …
Number of citations: 41 pubs.acs.org

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